
ethyl 1-(2-adamantyl)-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2-adamantyl)-4-piperidinecarboxylate, also known as memantine, is a medication used to treat Alzheimer's disease. Memantine is a non-competitive NMDA receptor antagonist that works by blocking excessive stimulation of glutamate receptors in the brain. In
作用机制
Memantine works by blocking excessive stimulation of glutamate receptors in the brain, specifically the N-methyl-D-aspartate (NMDA) receptor. Glutamate is a neurotransmitter that is involved in learning and memory, but excessive stimulation of glutamate receptors can lead to excitotoxicity and neuronal damage. Memantine blocks this excessive stimulation without completely inhibiting normal glutamate signaling.
Biochemical and Physiological Effects:
In addition to its effects on glutamate receptors, ethyl 1-(2-adamantyl)-4-piperidinecarboxylate also affects other neurotransmitter systems in the brain, including acetylcholine, dopamine, and serotonin. Memantine has been shown to increase acetylcholine release and inhibit dopamine and serotonin reuptake. These effects may contribute to its therapeutic effects in neurological disorders.
实验室实验的优点和局限性
One advantage of using ethyl 1-(2-adamantyl)-4-piperidinecarboxylate in lab experiments is its well-established mechanism of action and safety profile. Memantine has been extensively studied in clinical trials and is approved for use in humans. However, one limitation is its relatively low potency compared to other NMDA receptor antagonists. This may require higher concentrations of ethyl 1-(2-adamantyl)-4-piperidinecarboxylate to achieve the desired effect in experiments.
未来方向
For ethyl 1-(2-adamantyl)-4-piperidinecarboxylate research include exploring its potential therapeutic effects in other neurological disorders, such as Huntington's disease and traumatic brain injury. Additionally, there is ongoing research into developing more potent and selective NMDA receptor antagonists that may have even greater therapeutic potential than ethyl 1-(2-adamantyl)-4-piperidinecarboxylate.
合成方法
Memantine can be synthesized through a multi-step process involving the reaction of 1-adamantylamine with ethyl bromoacetate to form ethyl 1-(2-adamantyl)-4-oxopiperidine-3-carboxylate. The intermediate is then reduced with sodium borohydride to produce ethyl 1-(2-adamantyl)-4-piperidinecarboxylate. This synthesis method has been widely used and optimized over the years to produce ethyl 1-(2-adamantyl)-4-piperidinecarboxylate in large quantities for clinical use.
科学研究应用
Memantine has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In Alzheimer's disease, ethyl 1-(2-adamantyl)-4-piperidinecarboxylate has been shown to improve cognitive function and slow disease progression. In Parkinson's disease, ethyl 1-(2-adamantyl)-4-piperidinecarboxylate has been shown to reduce motor symptoms and protect against dopaminergic neuron degeneration. In multiple sclerosis, ethyl 1-(2-adamantyl)-4-piperidinecarboxylate has been shown to reduce inflammation and demyelination.
属性
IUPAC Name |
ethyl 1-(2-adamantyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-2-21-18(20)14-3-5-19(6-4-14)17-15-8-12-7-13(10-15)11-16(17)9-12/h12-17H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNJVVMGBASDLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(2-adamantyl)piperidine-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

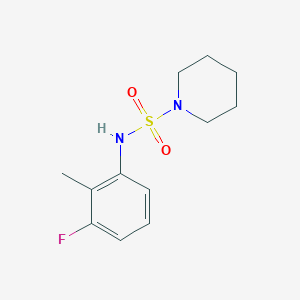
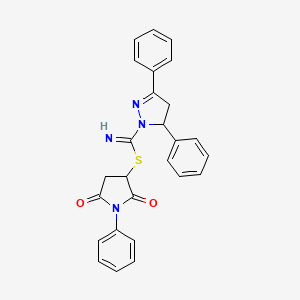
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4957650.png)
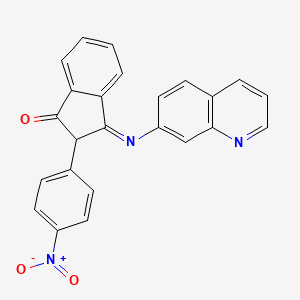

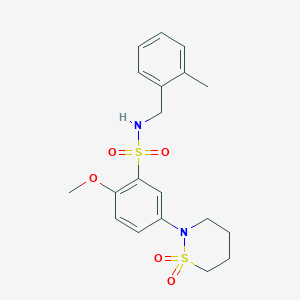
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile](/img/structure/B4957674.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B4957677.png)
![ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate](/img/structure/B4957678.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(4-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4957682.png)
![2,4-dichloro-N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4957700.png)
![4-butoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4957712.png)
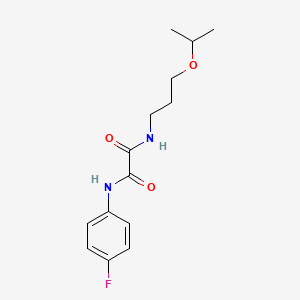
![(4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine](/img/structure/B4957715.png)